![molecular formula C28H31N3O2S2 B12015500 (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-25-0](/img/structure/B12015500.png)

(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

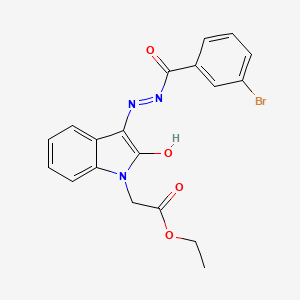

“(5Z)-3-butil-5-{[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-2-tioxo-1,3-tiazolidin-4-ona” es un complejo compuesto orgánico con la siguiente fórmula estructural:

Estructura: (5Z)-3-butil-5-[3-(4-isobutoxi-3-metilfenil)-1-fenil-1H-pirazol-4-il]metileno-2-tioxo-1,3-tiazolidin-4-ona

Este compuesto pertenece a la familia de las tiazolidinonas y presenta propiedades intrigantes debido a su estructura única.

Métodos De Preparación

Rutas Sintéticas:: La preparación sintética de este compuesto implica varios pasos. Una ruta común incluye la condensación de una fenilhidrazina sustituida con una cetona α,β-insaturada, seguida de ciclación para formar el anillo de tiazolidinona. El sustituyente butilo se introduce durante el paso final.

Condiciones de Reacción::Paso de Condensación: La reacción típicamente ocurre bajo condiciones de reflujo utilizando un solvente apropiado (por ejemplo, etanol o metanol) y un catalizador ácido suave.

Paso de Ciclación: La ciclación se facilita calentando el intermedio en presencia de una base (como hidróxido de sodio) para formar el anillo de tiazolidinona.

Producción Industrial:: Los métodos de producción a escala industrial son propietarios y pueden implicar modificaciones para mejorar el rendimiento y la eficiencia. las cantidades de grado de investigación están disponibles para los investigadores de descubrimiento temprano .

Análisis De Reacciones Químicas

Reactividad::

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de diversos productos de oxidación.

Reducción: La reducción del anillo de tiazolidinona puede producir diferentes derivados.

Sustitución: Los sustituyentes en el anillo fenilo se pueden modificar mediante reacciones de sustitución.

Oxidación: Agentes oxidantes como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).

Reducción: Agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).

Sustitución: Diversos agentes halogenantes (por ejemplo, bromo, cloro) o reactivos de sustitución nucleófila.

Productos Principales:: Los productos específicos dependen de las condiciones de reacción y los sustituyentes. La exploración de estas reacciones contribuye a la versatilidad del compuesto.

Aplicaciones Científicas De Investigación

Química::

Catálisis: El compuesto puede servir como catalizador en transformaciones orgánicas.

Diseño de Ligandos: Su estructura única podría ser explotada para el diseño de ligandos en química de coordinación.

Propiedades Antimicrobianas: Investigaciones sobre sus efectos antibacterianos o antifúngicos.

Inhibición Enzimática: Posible inhibición de enzimas específicas.

Ciencia de Materiales: Incorporación en polímeros o materiales para propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del compuesto probablemente involucra interacciones con objetivos moleculares específicos. Se necesitan más investigaciones para dilucidar estas vías.

Comparación Con Compuestos Similares

Si bien existen tiazolidinonas relacionadas, este compuesto destaca por sus sustituyentes específicos y su disposición única. Los compuestos similares incluyen:

Propiedades

Número CAS |

624724-25-0 |

|---|---|

Fórmula molecular |

C28H31N3O2S2 |

Peso molecular |

505.7 g/mol |

Nombre IUPAC |

(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |

Clave InChI |

YBANCNBAMYPCLN-XYGWBWBKSA-N |

SMILES isomérico |

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |

SMILES canónico |

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)

![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)